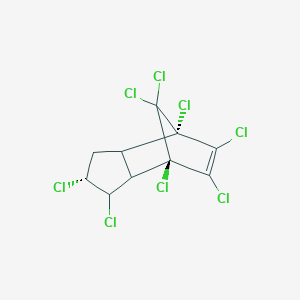

trans-Chlordane

Description

Properties

Key on ui mechanism of action |

In vivo effects of chlordane on brain atpase activities in rats fed with iron sufficient (is) & deficient (id) diets were investigated. Male sprague-dawley rats were fed with 0, 25, 50, and 100 ppm chlordane mixed with is & id diets for 12 wk. Na+, K+ & oligomycin sensitive (os) and insensitive (oi) Mg2+ ATPase activities were determined. Na+, K+ and os Mg2+ ATPase were decr significantly in treated rats. Oligomycin insensitive Mg2+ ATPase was unaffected by chlordane treatment. Na+, K+ & os Mg2+ ATPase activities decr in dose dependent manner reaching a max of 60 & 75% in 100 ppm group fed on id diets as compared to controls receiving the same diet. The rats fed is diets also showed decr enzyme activities but the decr was 15-20% less than id groups at any dose of chlordane. These results suggest that chlordane may be exerting its toxic action by inhibiting the ATPase system. Although all organochlorine insecticides are CNS stimulants, their exact mechanisms of action may vary. ... Cyclodienes, hexachlorocyclohexanes, and toxaphene and related compounds are thought to exert their toxic effects through inhibition of gamma-aminobutyric acid. Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. Cis- and trans-chlordane and their metabolites ... bind irreversibly with cellular macromolecules such as protein, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA). Binding to these macromolecules may lead to cell death or altered cellular function. In addition, cis- and trans-chlordane, heptachlor, and heptachlor epoxide increase the generation of superoxide in cultures of guinea pig polymorphonuclear leukocytes. This was probably an indirect effect of activation of phospholipase C, or of increasing the intracellular concentration of free ionized calcium, rather than a direct effect on protein kinase C. The primary effect, induction of hepatic cytochrome P-450 and other microsomal protein, is accompanied by a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement and hypertrophy. ... In mice treated repeatedly over several weeks, the body burden of the chlordane isomers decreased, and the body burden of oxychlordane increased with time. This suggests that chlordane induces its own metabolism, probably to intermediates that bind to and disrupt the function of vital cellular macromolecules. A possible mechanism may be that the components and metabolites of chlordane exert their effects by altering the permeability of the mitochondrial membrane, inhibiting mitochondrial oxidative phosphorylation. Also, chlordane may induce production of superoxide, which may result in lipoperoxidation, a known mechanism of toxicity to the liver. |

|---|---|

CAS No. |

5103-74-2 |

Molecular Formula |

C10H6Cl8 |

Molecular Weight |

409.8 g/mol |

IUPAC Name |

(1R,2R,3S,4S,6R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8+,9-/m1/s1 |

InChI Key |

BIWJNBZANLAXMG-OESJLNMISA-N |

impurities |

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@H]([C@@H]1Cl)Cl)[C@@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

boiling_point |

175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |

Color/Form |

Viscous, amber-colored liquid Colorless, viscous liquid White crystals |

density |

1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |

flash_point |

Solution: 225 °F (open cup), 132 °F (closed cup) |

melting_point |

Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |

Other CAS No. |

5103-74-2 |

physical_description |

White odorless crystals; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |

Synonyms |

(1R,2R,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-,4,7-methano-1H-indene; (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1β,2α,4α,5,6,7α,8,8-Octachloro-3aβ,4,7,7aβ-tetrahydr |

vapor_density |

14: (air= 1 at boiling point of chlordane) 14 |

vapor_pressure |

0.0000503 [mmHg] |

Origin of Product |

United States |

Environmental Transport and Distribution of Trans Chlordane

Atmospheric Transport Dynamics

The atmosphere serves as a primary conduit for the global dissemination of trans-Chlordane, facilitating its transport from source regions to remote ecosystems.

Long-Range Atmospheric Transport (LRAT) and Global Distribution

This compound is subject to long-range atmospheric transport (LRAT), a process that allows it to travel thousands of kilometers from its point of origin. This phenomenon is evidenced by the detection of chlordane-related compounds in remote regions such as the Arctic, far from any known sources of application. Studies have shown that the United States has been a significant source of chlordane (B41520) to the air over the North Atlantic. The presence of cis-chlordane (B41515) in the Norwegian Arctic at concentrations of ≤0.0054 ng/m³ is believed to have originated from the former Soviet Union.

The global distribution of this compound is widespread, with concentrations varying by region. For instance, air samples from the southeastern United States have shown elevated levels of chlordane compounds. Similarly, developing countries, particularly in Asia, have been identified as having a higher prevalence of chlordane-related compounds in the atmosphere. In contrast, levels of chlordanes are declining in most other world regions, likely due to global restrictions on their use.

Air-Surface Exchange Processes and Volatilization from Environmental Compartments

The movement of this compound between the atmosphere and Earth's surfaces is a critical component of its environmental cycle. Volatilization from contaminated soil and water is a major pathway for its entry into the atmosphere. The rate of volatilization from soil is influenced by several factors, including soil type, organic matter content, moisture, and temperature. For example, chlordane is less retained in sandy soils with low organic matter compared to soils with high clay and organic content. Soil moisture is a particularly crucial factor, with volatilization being more significant from moist soil surfaces. It has been observed that 50% of chlordane applied to the soil surface can volatilize within 2 to 3 days.

Volatilization from water surfaces also contributes to atmospheric concentrations. The estimated volatilization half-life of chlordane from a typical pond and lake is less than 10 days. However, the adsorption of chlordane to suspended solids and sediments in the water column can reduce the rate of volatilization.

Atmospheric Partitioning: Vapor-Phase and Particle-Adsorbed Fractions

Once in the atmosphere, this compound exists in both the vapor phase and adsorbed to atmospheric particles. The partitioning between these two phases is temperature-dependent. At warmer temperatures, it predominantly exists in the vapor phase, while at colder temperatures, a greater fraction is associated with particulate matter. For instance, at 20°C, approximately 0.7% of chlordane is bound to particulate matter, whereas at 0°C, this increases to 11%. At 28°C, around 45% of chlordane can be bound to particles. This partitioning is significant as the particle-adsorbed fraction plays a crucial role in the atmospheric deposition of this compound through both wet and dry deposition processes.

The partitioning mechanism can differ between legacy pesticides like chlordane and current-use pesticides. For organochlorine pesticides, absorption into aerosol organic matter is often the dominant partitioning mechanism.

Seasonal and Spatial Variations in Atmospheric Concentrations and Ratios

Atmospheric concentrations of this compound exhibit both seasonal and spatial variations. In many regions, concentrations tend to be higher in warmer seasons due to increased volatilization from environmental reservoirs. For example, in the Pearl River Delta region, concentrations of most organochlorine pesticides were found to be higher in summer than in winter.

The ratio of this compound (TC) to its isomer cis-Chlordane (CC) can provide insights into the age and source of the contamination. Technical chlordane has a TC/CC ratio of approximately 1.2 to 1.5. A lower ratio in environmental samples can indicate weathering, as this compound degrades more readily in the atmosphere than cis-Chlordane. In the Western Arctic Ocean, the TC/(TC+CC) fraction has been observed to decrease over time in both water and air, suggesting the selective removal of the more labile this compound. Higher ratios of trans- to cis-chlordane in the southeastern United States suggest a continued release of microbially unprocessed chlordane.

Aquatic System Distribution and Partitioning

Aquatic environments are significant reservoirs for this compound, where its distribution and fate are governed by its physicochemical properties, particularly its low water solubility and high affinity for particulate matter.

Water Column Concentrations and Dissipation

Concentrations of this compound in the water column of both freshwater and marine environments are generally low due to its hydrophobicity. In a study of the open Pacific Ocean, concentrations of this compound were found to be higher in the Northern Hemisphere than in the Southern Hemisphere. In the Great Lakes, levels of cis-chlordane in water were observed to be roughly 2 to 3 times that of this compound.

Once in an aquatic system, this compound dissipates from the water column through several processes. Volatilization is a significant removal mechanism, with estimated half-lives of less than 10 days in ponds and lakes. However, the primary fate of this compound in aquatic environments is partitioning to suspended sediments and bottom sediments. This rapid movement from the water to the lake bottom has been demonstrated in studies where a freshwater lake was treated with technical chlordane. Due to its strong adsorption to sediment, chlordane can persist in the aquatic environment for extended periods. For instance, in sediments of the Cedar and Ortega rivers in Florida, maximum concentrations of total chlordane reached 101.8 µg/kg.

Table 1: Atmospheric Concentrations of Chlordane Compounds in Various Locations

| Location | Compound | Concentration Range | Year of Study |

|---|---|---|---|

| Norwegian Arctic | cis-Chlordane | ≤0.0054 ng/m³ | Not Specified |

| Southeastern United States | Chlordane-related compounds | Elevated concentrations | 2000/2001 |

| Pearl River Delta | Total Chlordanes | Higher in summer than winter | Not Specified |

Table 2: Environmental Fate and Partitioning of Chlordane

| Parameter | Value/Description | Reference Compartment |

|---|---|---|

| Volatilization Half-life (Soil) | 2-3 days for 50% loss from surface | Soil |

| Volatilization Half-life (Water) | <10 days | Pond/Lake |

| Particle-bound Fraction (Atmosphere) | 0.7% at 20°C, 11% at 0°C | Atmosphere |

| Water Column Concentration (Great Lakes) | cis-chlordane 2-3 times higher than this compound | Water |

Sediment-Water Partitioning and Adsorption to Organic Carbon

The partitioning of this compound between sediment and water is significantly influenced by its strong affinity for organic carbon. This characteristic leads to its accumulation in sediments, which act as a major sink for this compound in aquatic environments. The partitioning behavior is quantified by the organic carbon-water partition coefficient (Koc). For this compound, a mean log Koc of 6.3 has been reported for its adsorption to suspended particulate matter in river systems. nih.gov This high Koc value indicates a strong tendency for this compound to adsorb to organic matter within sediment and suspended particles rather than remaining dissolved in the water column.

The adsorption to sediment is a primary fate process for chlordane in aquatic systems. epa.gov Laboratory experiments have demonstrated that chlordane adsorbs almost completely to sediments over a period of approximately six days. cdc.gov This partitioning to sediment is directly correlated with the organic carbon content of the sediment. nih.gov Consequently, sediments with higher organic carbon content will exhibit a greater capacity to bind this compound, reducing its concentration in the overlying water. ccme.ca This process of adsorption to sediment significantly mitigates the importance of other fate processes such as volatilization from water. epa.gov The presence of chlordane in sediment core samples suggests that it can be very persistent in its adsorbed state within the aquatic environment. epa.gov

Interactive Data Table: Partition Coefficients for this compound

| Parameter | Value | Reference Media |

|---|---|---|

| Mean log Koc | 6.3 | Suspended particulate matter in St. Clair and Detroit Rivers |

| Koc Range | 20,000–76,000 | Geologic material near a hazardous waste site |

Transport with Suspended Particulate Matter

Due to its strong adsorption to organic carbon, a significant mechanism for the environmental transport of this compound in aquatic systems is its association with suspended particulate matter. nih.gov In river systems, especially those with high concentrations of suspended sediment, substantial amounts of chlordane can be transported with these particles. cdc.gov This is particularly relevant in areas near industrial discharge sources where suspended sediment loads are often elevated. nih.gov

Studies of the Mississippi River have shown that chlordane, including this compound, is transported in association with suspended sediment. who.int The annual transport of chlordane in suspended sediment from the Mississippi River to the Gulf of Mexico was estimated to be approximately 110 kg. nih.gov Research conducted in lysimeters with sandy soil demonstrated that chlordane was transported in water flows exclusively when sorbed to suspended soil material. researchgate.net The transport of chlordane was most closely linked with the largest size fraction of suspended soil material (> 1.2 μm), which likely contained the highest organic matter content. researchgate.net This indicates that the movement of this compound in aquatic environments is intrinsically linked to the movement of sediment and other suspended solids.

Terrestrial Environment Mobility and Persistence

Soil Persistence and Degradation Rates

This compound is known for its significant persistence in the terrestrial environment. Once introduced into the soil, it can remain for extended periods, with some studies indicating a persistence of over 20 years. cdc.gov The degradation of chlordane in soil is a slow process, and its half-life can vary depending on environmental conditions and soil type. epa.gov Under field conditions, the mean degradation rate for chlordane has been observed to range from 4.05% to 28.33% per year, with a mean half-life of 3.3 years. epa.gov However, other studies have calculated a much longer half-life of approximately 20.8 years based on the amount of technical chlordane remaining in the soil 38 years after application. dss.go.th

The composition of chlordane residues in soil changes over time due to the differential degradation rates of its components. In some cases, this compound has been observed to disappear from the soil column after 210 days, only to reappear later, suggesting that cis-chlordane may isomerize to this compound in the soil environment. cdc.gov Generally, chlordane residues are most concentrated in the upper 20 cm of the soil. cdc.gov

Interactive Data Table: Soil Persistence of Chlordane

| Parameter | Value | Timeframe |

|---|---|---|

| Mean Degradation Rate | 4.05-28.33% per year | Not specified |

| Mean Half-life | 3.3 years | Not specified |

| Calculated Half-life | 20.8 years | 38 years post-application |

| Persistence Period | >20 years | Not specified |

Leaching Potential and Groundwater Contamination

The potential for this compound to leach through the soil profile and contaminate groundwater is generally considered low due to its strong adsorption to soil particles. cdc.gov It is often classified as a "nonleacher" based on groundwater contamination records following normal agricultural use. cdc.gov However, despite its general immobility, the detection of chlordane in various groundwater samples indicates that leaching and subsequent groundwater contamination can occur under certain conditions. epa.gov

The presence of dissolved organic carbon (DOC) in water can increase the apparent solubility and mobility of chlordane. nih.govcdc.gov For instance, the solubility of chlordane in groundwater downstream of a hazardous waste site was found to be significantly higher than in purified water due to the presence of DOC, which would enhance its mobility. nih.gov While chlordane is generally expected to be immobile or only slightly mobile in soil, these findings suggest that its potential to reach groundwater cannot be entirely dismissed, particularly in soils with low organic matter or in the presence of co-contaminants that can facilitate its transport. epa.gov

Adsorption to Soil Particles and Immobility

The immobility of this compound in the terrestrial environment is primarily a result of its strong adsorption to soil particles, particularly the organic matter fraction. cdc.gov This high affinity for soil organic matter significantly restricts its movement through the soil column. nih.gov In general, sandy soils and soils with lower organic matter content will retain chlordane less effectively than soils with a high clay and/or organic content. nih.gov

Distribution coefficients (Kd) between chlordane and geologic material collected near a hazardous waste site ranged from 18 to 220 mL/g, corresponding to Koc values of 20,000 to 76,000, further illustrating its strong binding to soil and sediment. cdc.gov Studies have shown that the majority of chlordane residues, typically 85-90%, remain in the top 0-8 cm of the cultivated soil layer, with very limited penetration to deeper layers even after significant rainfall. nih.gov This strong adsorption and resulting immobility are key factors contributing to its long-term persistence at or near the soil surface. cdc.gov

Environmental Transformation and Degradation Pathways of Trans Chlordane

Photolytic Degradation Processes

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of trans-chlordane in both atmospheric and aquatic environments.

Atmospheric Photolysis and Isomer-Specific Degradation

In the atmosphere, this compound is subject to degradation through photolysis and oxidation. researchgate.net Research has indicated that this compound undergoes photochemical degradation more readily than its isomer, cis-chlordane (B41515). researchgate.net This isomer-specific degradation is evidenced by the changing ratio of trans- to cis-chlordane observed during long-range atmospheric transport. For instance, the trans:cis ratio of chlordane (B41520) transported to the Norwegian Arctic has been observed to decrease from approximately 1 in the winter to 0.5 in the summer, suggesting a more rapid degradation of the trans-isomer under increased sunlight. researchgate.net The reaction of chlordane with photochemically produced hydroxyl radicals is considered a dominant chemical removal process in the atmosphere. nih.gov

Aquatic Photochemical Reactions

In aquatic systems, photochemical reactions also contribute to the degradation of this compound. Studies have demonstrated that the removal of this compound from aqueous solutions can be effectively achieved through various ultraviolet (UV) light treatments. One study investigated the removal of this compound using UVC lamps (254 nm) and found that in the presence of a surfactant, UVC and UVC/H₂O₂ treatments led to a 95-100% reduction in this compound concentration after 48 hours. cdc.govresearchgate.net The degradation process was found to involve photolysis, leading to successive dechlorination of the this compound molecule. cdc.govresearchgate.net The removal of this compound in these experiments followed a first-order kinetic model. cdc.govresearchgate.net

Interactive Data Table: Photochemical Removal of this compound in Aqueous Solution

| Treatment | Duration (hours) | This compound Removal (%) | Dechlorination Efficiency (%) | Reference |

| UVC | 48 | 100 | 81 | cdc.govresearchgate.net |

| UVC/H₂O₂ | 48 | 95-100 | - | cdc.govresearchgate.net |

| UVC/H₂O₂/Fe²⁺ | 48 | 70-80 | - | cdc.govresearchgate.net |

| UVC/TiO₂ | 48 | 70-80 | - | cdc.govresearchgate.net |

| UVC/H₂O₂/TiO₂ | 48 | 70-80 | - | cdc.govresearchgate.net |

Biotic Transformation Mechanisms

Microbial activity plays a critical role in the transformation of this compound in soil and sediment environments, with distinct pathways observed under aerobic and anaerobic conditions.

Microbial Biotransformation in Soil and Sediment

Under aerobic conditions, various microorganisms have been shown to degrade this compound. Studies focusing on actinobacteria have identified strains, such as Streptomyces sp. A5, capable of significant chlordane removal from both liquid culture and soil. frtr.gov In one study, Streptomyces sp. A5 achieved 99.8% removal of γ-chlordane (this compound) from a liquid medium within 24 hours. frtr.gov In soil, the same strain led to a 56% reduction in γ-chlordane over 28 days of incubation. frtr.gov

Wood-rot fungi have also demonstrated the ability to metabolize this compound. Species such as Phlebia lindtneri, Phlebia brevispora, and Phlebia aurea were found to degrade over 50% of this compound in pure cultures after 42 days. nih.gov These fungi transform this compound into a variety of hydroxylated metabolites, including 3-hydroxychlordane, chlordene (B1668713) chlorohydrin, and heptachlor (B41519) diol, indicating that hydroxylation is a key metabolic pathway. nih.gov The involvement of cytochrome P450 enzymes in this hydroxylation process has also been suggested. nih.gov

Interactive Data Table: Aerobic Biotransformation of this compound

| Microorganism | System | Duration | Degradation/Removal | Key Metabolites | Reference |

| Streptomyces sp. A5 | Liquid Culture | 24 hours | 99.8% removal | Not specified | frtr.gov |

| Streptomyces sp. A5 | Soil | 28 days | 56% reduction | Not specified | frtr.gov |

| Phlebia species | Pure Culture | 42 days | >50% degradation | 3-hydroxychlordane, chlordene chlorohydrin, heptachlor diol | nih.gov |

The degradation of this compound also occurs under anaerobic conditions, primarily through reductive dechlorination. While information on specific pathways for this compound is less detailed than for aerobic degradation, studies have confirmed its transformation in anaerobic environments. In one study evaluating the anaerobic biodegradation of chlordane isomers in river sediment, the residual ratio of this compound was 67% after 20 weeks of incubation, indicating a slower degradation rate compared to some other compounds but confirming its susceptibility to anaerobic microbial action.

Reductive dechlorination is a well-established pathway for the anaerobic transformation of many chlorinated hydrocarbons. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. While specific metabolites of anaerobic this compound degradation are not extensively documented in readily available literature, the principles of reductive dechlorination observed for other chlorinated pesticides and solvents suggest a likely pathway for its transformation in anoxic soils and sediments. It is important to note that some studies have observed a lack of enantioselective biodegradation of chlordane in sediments, which suggests that the microbial processes occurring may differ from those in aerobic soil environments. researchgate.net

Role of Fungal Species (e.g., Phanerochaete chrysosporium, Phlebia species)

Certain species of white-rot fungi have demonstrated a notable capability to degrade this compound. These fungi utilize powerful extracellular enzyme systems, including cytochrome P450 monooxygenases, to break down complex organic molecules.

Studies on the white-rot fungus Phanerochaete chrysosporium have shown its ability to extensively biodegrade chlordane. In laboratory settings, between 9.4% and 23.4% of [14C]-labeled chlordane was mineralized to 14CO2 within 30 to 60 days in liquid and soil-corncob cultures, respectively. nih.goviaea.org

Research focusing on Phlebia species has provided detailed insights into the metabolic pathways. In pure cultures, Phlebia lindtneri, Phlebia brevispora, and Phlebia aurea were able to degrade over 50% of the initial this compound concentration over a 42-day incubation period. nih.gov The degradation process was significantly inhibited by the addition of cytochrome P450 inhibitors, confirming that these enzymes are crucial for the transformation, particularly in the hydroxylation steps. nih.gov Notably, P. lindtneri demonstrated the ability to metabolize oxychlordane (B150180), a highly persistent and toxic metabolite of chlordane. nih.gov

Role of Bacterial Strains (e.g., Streptomyces)

Bacterial degradation of this compound under aerobic conditions has also been documented. Strains of actinobacteria, particularly from the genus Streptomyces , have shown significant efficacy.

A specific strain, Streptomyces sp. A5 , isolated from pesticide-contaminated soil, was found to be highly efficient at degrading γ-chlordane (this compound). conicet.gov.ar In laboratory cultures where chlordane was the sole carbon source, this strain removed 99.8% of the this compound from the medium within 24 hours. conicet.gov.ar In soil-based assays, Streptomyces sp. A5 achieved a 56% reduction in this compound over a 28-day period. conicet.gov.ar The detection of chloride ion release confirmed that dechlorination, a critical step in detoxification, was occurring. conicet.gov.ar

Metabolic Products of Microbial Degradation (e.g., hydroxylated products, oxychlordane precursors)

The microbial breakdown of this compound results in the formation of various metabolites. The primary transformation pathways involve hydroxylation, epoxidation, and dechlorination.

Fungal metabolism, particularly by Phlebia species, transforms this compound into at least eleven different metabolites. nih.gov The predominant products are hydroxylated compounds, which are generally more water-soluble and less toxic than the parent compound. nih.gov Key identified metabolites include:

3-hydroxychlordane

Chlordene chlorohydrin

Heptachlor diol

Monohydroxychlordene

Dihydroxychlordene nih.gov

Phlebia lindtneri is also capable of converting the persistent metabolite oxychlordane into a hydroxylated product. nih.gov Bacterial degradation by Streptomyces leads to dechlorination, although specific intermediate organic metabolites were not fully detailed in the available research. conicet.gov.ar

Biotransformation in Non-Human Biota and Metabolic Pathways

In animal systems, this compound undergoes biotransformation primarily in the liver, mediated by enzyme systems such as cytochrome P-450. cdc.gov Studies in rats have provided a model for its metabolic fate.

Following exposure, both cis- and this compound are rapidly metabolized to oxychlordane , which is a more persistent and toxic epoxide. cdc.gov Oxychlordane is eliminated from the body much more slowly than the parent chlordane isomers. cdc.gov In rats, the elimination of the trans-isomer is slower than that of the cis-isomer. cdc.gov

A detailed metabolic pathway was elucidated using rat liver microsomes, which showed that trans-nonachlor (B44118) (a component of technical chlordane) is first metabolized to this compound. cdc.govnih.gov The resulting this compound is then further converted into two main products: 1,2-dichlorochlordene and oxychlordane . nih.gov Oxychlordane is subsequently metabolized into more stable products, such as 1-hydroxy-2-chlorochlordene and 1-hydroxy-2-chloro-2,3-epoxy-chlordene . nih.gov Another metabolic route involves the direct formation of chlordene chlorohydrin , which can then be converted to 1,2-trans-dihydroxydihydrochlordene . nih.gov

Formation and Environmental Fate of Persistent Metabolites (e.g., Oxychlordane, Heptachlor Epoxide)

The environmental transformation of this compound often leads to the formation of metabolites that are more persistent and sometimes more toxic than the original compound. acs.org The two most significant of these are oxychlordane and heptachlor epoxide.

Oxychlordane is formed through the metabolic oxidation of both trans- and cis-chlordane in various organisms, including fungi and animals. nih.govnih.govnih.gov It is considered the most persistent of the chlordane metabolites and has a high potential for bioaccumulation in fatty tissues. epa.gov Its presence in human adipose tissue and blood serum is often used as an indicator of past chlordane exposure. cdc.govepa.gov

Heptachlor Epoxide is another persistent metabolite. It is formed from the oxidation of heptachlor, which is itself a component of technical chlordane and can also be a breakdown product of chlordane. acs.orgnih.gov Like oxychlordane, heptachlor epoxide is lipophilic, resistant to further degradation, and biomagnifies in food chains. cdc.govnj.gov Its persistence means it can be found in soils and organisms many years after the initial application of chlordane or heptachlor. cdc.govnj.gov

Isomeric Ratios as Indicators of Environmental Weathering and Degradation

The relative proportions of different chlordane isomers can provide valuable information about the age of a chlordane release and the degradation processes it has undergone.

This compound:cis-Chlordane Ratios in Different Media

The ratio of this compound (TC) to cis-chlordane (CC), often expressed as the TC/CC ratio, is a key indicator of environmental weathering. Technical grade chlordane mixtures typically have a TC/CC ratio of approximately 1.0 to 1.2. acs.org Deviations from this ratio in environmental samples suggest that degradation or transformation has occurred.

This compound is generally more susceptible to degradation than cis-chlordane, particularly through photolysis. cdc.gov This leads to a decrease in the TC/CC ratio over time and with transport.

Interactive Table: this compound/cis-Chlordane (TC/CC) Ratios in Various Media

| Media | Reported TC/CC Ratio | Implication | Source(s) |

|---|---|---|---|

| Technical Mixture | ~1.0 - 1.2 | Fresh, unweathered chlordane source. | acs.org |

| Arctic Air (Summer) | ~0.5 | Significant weathering; preferential photodegradation of this compound during long-range transport. | cdc.gov |

| Arctic Air (Winter) | ~1.0 | Less photodegradation during winter transport, ratio closer to the source. | cdc.gov |

| Contaminated Soil | ~0.71 | Weathering in soil; the original study reported a cis/trans ratio of 1.40. | nih.gov |

| Indoor Air (Treated Homes) | >1.1 (most cases) | May reflect direct volatilization from the less-weathered termiticide source. | researchgate.net |

The observed decrease in the TC/CC ratio in environmental media like distant arctic air and aged soil demonstrates that this compound is removed from the environment more rapidly than cis-chlordane, serving as a reliable marker for the environmental weathering of chlordane residues. cdc.govnih.gov

Enantiomer Fraction Changes Reflecting Biotransformation

The biotransformation of this compound is a key process influencing its environmental fate and toxicity. As this compound is a chiral compound, existing as a pair of non-superimposable mirror-image enantiomers, its biological degradation often proceeds enantioselectively. This results in changes to the enantiomer fraction (EF), which is the ratio of the concentration of the (+) enantiomer to the sum of the concentrations of both the (+) and (-) enantiomers. An EF of 0.5 indicates a racemic mixture (equal amounts of both enantiomers), while deviations from this value signify enantioselective processes.

Detailed research findings have demonstrated that the biotransformation of this compound is highly variable, depending on the organism, the specific enzymes involved, and the environmental matrix. In many biological systems, there is a preferential degradation of one enantiomer over the other, leading to an enrichment of the more persistent enantiomer.

In vertebrate systems, the metabolism of this compound is largely mediated by cytochrome P450 (CYP) enzymes, leading to the formation of metabolites such as oxychlordane and 1,2-dichlorochlordene. nih.govnih.gov Laboratory studies using rat liver microsomes have shown that this metabolism is enantioselective. nih.govnih.gov For instance, the metabolism of this compound to oxychlordane and 1,2-dichlorochlordene can result in EFs for these metabolites ranging from 0.45 to 0.89 and 0.42 to 0.90, respectively. nih.govnih.gov The direction and degree of this enantioselectivity are dependent on the specific P450 isoforms present. nih.govnih.gov

Studies on various animal species have revealed distinct patterns of this compound biotransformation. In birds of prey, for example, significant species-dependent differences in the enantiomeric composition of this compound have been observed in egg samples. nih.gov Peregrine falcon and merlin eggs show a pronounced excess of (-)-trans-chlordane, with enantiomeric ratios (ER) below 0.01. nih.gov In contrast, golden eagle, goshawk, and sparrowhawk eggs exhibit ERs between 0.1 and 0.22, still indicating a prevalence of the (-)-enantiomer. nih.gov In laying hens, while (-)-cis-chlordane was found to be dominant in all tissues, the metabolite oxychlordane was overwhelmingly present as the (+)-isomer. researchgate.netresearchgate.net

In aquatic ecosystems, the biotransformation of this compound also shows enantioselectivity. Arctic marine invertebrates, for instance, exhibit varying EFs depending on their habitat. nih.gov Benthic amphipods show the most significant enantioselective bioaccumulation of chlordanes, while zooplankton and ice fauna have EFs closer to racemic. nih.gov

The following tables present a summary of research findings on the enantiomer fraction changes of this compound and its metabolites in various matrices and organisms.

Interactive Data Table: Enantiomer Fractions (EFs) of this compound in Environmental and Biological Samples

| Sample Type | Location/Study Type | Organism/Matrix | Enantiomer Fraction (EF) of this compound | Research Findings |

| Soil | Various Geographic Areas | Soil | Generally <0.5 | Preferential degradation of (+)-trans-chlordane is common in soils. researchgate.net |

| Sediment | U.S. Lakes and Rivers | Sediment | 0.463 to 0.53 | Generally close to racemic (0.5), with values typically below 0.5, indicating some enantioselective degradation. nih.govusgs.gov |

| Avian Eggs | Norway | Peregrine Falcon | <0.01 (ER) | Extreme enantiomeric excess of the (-)-enantiomer. nih.gov |

| Avian Eggs | Norway | Merlin | <0.01 (ER) | Extreme enantiomeric excess of the (-)-enantiomer. nih.gov |

| Avian Eggs | Norway | Golden Eagle | 0.1 - 0.22 (ER) | Predominance of the (-)-enantiomer. nih.gov |

| Avian Eggs | Norway | Goshawk | 0.1 - 0.22 (ER) | Predominance of the (-)-enantiomer. nih.gov |

| Avian Eggs | Norway | Sparrowhawk | 0.1 - 0.22 (ER) | Predominance of the (-)-enantiomer. nih.gov |

| Arctic Marine Invertebrates | Arctic | Benthic Amphipods | Non-racemic | Strongest enantioselective bioaccumulation observed in benthic species. nih.gov |

| Arctic Marine Invertebrates | Arctic | Zooplankton | Close to racemic | Less enantioselective bioaccumulation compared to benthic organisms. nih.gov |

| Arctic Marine Invertebrates | Arctic | Ice Fauna | Close to racemic | Less enantioselective bioaccumulation compared to benthic organisms. nih.gov |

Interactive Data Table: Enantiomer Fractions (EFs) of this compound Metabolites from Laboratory Studies

| Study Type | Organism | Metabolite | Enantiomer Fraction (EF) | Key Findings |

| In Vitro (Liver Microsomes) | Rat | Oxychlordane | 0.45 - 0.89 | Enantioselective metabolism is dependent on the specific P450 isoform. nih.govnih.gov |

| In Vitro (Liver Microsomes) | Rat | 1,2-Dichlorochlordene | 0.42 - 0.90 | The direction and extent of enantioselectivity are influenced by P450 enzyme induction. nih.govnih.gov |

| In Vivo | Laying Hen | Oxychlordane | Dominantly (+) isomer | Demonstrates clear enantioselective metabolism to the (+)-enantiomer of oxychlordane. researchgate.netresearchgate.net |

Bioaccumulation and Trophic Transfer of Trans Chlordane in Ecosystems

Bioaccumulation in Aquatic Organisms

Bioaccumulation encompasses the uptake of a chemical by an organism from all environmental sources, including water, sediment, and food. For trans-chlordane, its lipophilic nature drives its accumulation in the fatty tissues of aquatic life.

Aquatic invertebrates are crucial in the transfer of contaminants from the base of the food web to higher trophic levels. nih.gov Studies on several invertebrate species have quantified their capacity to accumulate this compound.

Daphnia magna : Research on the freshwater crustacean Daphnia magna has demonstrated significant bioaccumulation of chlordane (B41520). In one study, the bioaccumulation factor (BAF) for chlordane reached 10,600 on a wet weight basis and 244,000 on a dry weight basis after 40 days of exposure. nih.govoup.com Notably, this compound was found to bioaccumulate to a greater extent than the cis-chlordane (B41515) isomer in the daphnids, even though the cis-isomer was more predominant in the test medium. nih.govoup.com The ratio of trans- to cis-chlordane in the daphnids was approximately 1.0, while in the test media it was 0.5, indicating a preferential uptake or reduced elimination of the trans-isomer by the organism. oup.com

Chironomus and Hyalella azteca : The midge Chironomus and the amphipod Hyalella azteca are standard organisms for sediment toxicity and bioaccumulation testing. epa.govcapes.gov.br Studies have evaluated the toxicity of chlordane to H. azteca in stream sediments, where organochlorine pesticides were suggested to contribute to observed toxicity. usgs.gov While specific bioaccumulation factors for this compound in these organisms are not detailed in the provided research, their role as benthic invertebrates in direct contact with contaminated sediments makes them a key pathway for contaminant entry into the food web. usgs.govresearchgate.net Methods for conducting bioaccumulation tests with these invertebrates have been developed and are widely used to assess the environmental risk of sediment-associated contaminants like chlordane. epa.govumweltbundesamt.deresearchgate.net

**Interactive Data Table: Chlordane Bioaccumulation in *Daphnia magna***

| Parameter | Value | Exposure Duration | Basis |

|---|---|---|---|

| Bioaccumulation Factor (BAF) | 10,600 | 40 days | Wet Weight |

| Bioaccumulation Factor (BAF) | 244,000 | 40 days | Dry Weight |

| trans:cis ratio in Daphnia | ~1.0 | 40 days | - |

| trans:cis ratio in test media | ~0.5 | 40 days | - |

Fish accumulate this compound from both water and their diet. epa.gov Its distribution within the fish is not uniform and is heavily influenced by the lipid content of different tissues.

Studies have shown that chlordane concentrations are often highest in tissues with high-fat content. nih.gov For instance, marine fish with moderate to high fat content, as well as eel and farmed salmon, have been found to contain higher concentrations of chlordane in their muscle tissue compared to low-fat marine fish. nih.gov The distribution of lipophilic contaminants like chlordane among tissues is dependent on the lipid content of the tissue, blood flow, and the time required to reach equilibrium between blood and the tissue. nih.gov

Research on freshwater fish in the Kansas River, USA, revealed a correlation between urban areas and elevated chlordane concentrations in fish tissue. oclc.org Mean chlordane levels increased in fish collected at or downstream of major urban centers, suggesting that urban and suburban use of chlordane for termite control contributed to its presence in aquatic systems and subsequent uptake by fish. oclc.org A national study of contaminants in fish tissue from U.S. lakes and reservoirs also included this compound as one of the target analytes, highlighting its widespread presence in aquatic ecosystems. epa.gov

Aquatic and terrestrial plants can absorb and transport this compound, although the extent of this process is influenced by the compound's high hydrophobicity.

Studies using zucchini (Cucurbita pepo L.), a plant known for its ability to bioaccumulate soil-bound contaminants, have provided direct evidence of chlordane uptake and translocation. nih.govresearchgate.net When grown in chlordane-contaminated soil, the highest concentrations were consistently found in the root tissue. nih.gov However, chlordane components were also detected in the stem, leaves, and fruit, demonstrating that translocation from the roots to other parts of the plant occurs. nih.gov

Significantly, the detection of chlordane in the xylem sap of these plants explicitly confirms its movement within the plant's aqueous transport system. nih.gov This indicates that even highly hydrophobic and soil-sequestered contaminants like this compound can be mobilized and redistributed within the plant. nih.gov The compositional profile of chlordane components in plant tissues differs depending on whether the primary uptake route is from the soil or the air. nih.gov

Interactive Data Table: Chlordane Concentration in Cucurbita pepo (Zucchini) Tissues from Contaminated Soil

| Soil Contamination Level | Average Soil Concentration (ng/g) | Average Root Concentration (ng/g) |

|---|---|---|

| Low | 370 | 8,130 |

| Medium | 1,951 | 21,800 |

| High | 4,572 | 29,400 |

Biomagnification in Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. This compound exhibits significant biomagnification, particularly in long, lipid-rich food webs like those found in the Arctic.

Trophic Magnification Factors (TMFs), also referred to as Food Web Magnification Factors (FWMFs), are used to quantify the average increase in contaminant concentration per trophic level for an entire food web. researchgate.netnih.gov A TMF value greater than 1 indicates that the chemical biomagnifies.

In a study of the coastal Beaufort-Chukchi Seas food web, the FWMFs for various chlordane compounds were determined. oup.comnih.gov These factors provide a holistic measure of how these contaminants behave across the food web, from zooplankton to fish and marine mammals. oup.comnih.gov The use of TMFs is considered a reliable tool for assessing the bioaccumulation potential of chemicals that are persistent in the environment. nih.gov The calculation involves a regression of the log-transformed, lipid-normalized contaminant concentration against the trophic level of the organisms, which is often determined using stable nitrogen isotope ratios (δ¹⁵N). nih.gov

This compound is a chiral compound, existing as two non-superimposable mirror images called enantiomers, designated as (+)-trans-chlordane and (-)-trans-chlordane. Biological processes can be enantioselective, meaning they may preferentially metabolize or accumulate one enantiomer over the other. This leads to changes in the enantiomer fraction (EF), which is the ratio of one enantiomer to the total concentration of both. An EF of 0.5 indicates a racemic mixture (equal amounts of both enantiomers).

Studies in Arctic marine food webs have revealed distinct enantiomer-specific biomagnification patterns for this compound. oup.comnih.gov

In seawater, zooplankton (e.g., Calanus spp.), and fish (e.g., Arctic cod), the EFs for this compound were found to be near racemic (EF ≈ 0.50). oup.comnih.gov

In contrast, the EFs in marine mammal blubber (including ringed seals, bearded seals, and beluga whales) were non-racemic, indicating enantiomer-specific biotransformation or accumulation. oup.comnih.gov

Further investigation into different invertebrate groups showed that benthic amphipods exhibited the strongest enantioselective bioaccumulation of chlordanes, while zooplankton and ice-associated fauna had EFs closer to racemic. nih.gov

This pattern suggests that while uptake at lower trophic levels is not highly selective, significant enantioselective processes occur in higher-trophic-level predators like marine mammals. oup.comnih.gov The modification of EFs from prey to predator can provide insights into the metabolic capabilities of different species within the food web. nih.gov

Influence of Biotransformation Capacity on Bioaccumulation in Higher Trophic Levels

The capacity of an organism to metabolize, or biotransform, chemical compounds is a critical factor influencing the bioaccumulation of this compound and its metabolites in higher trophic levels. Organisms at the top of food webs, such as marine mammals, birds of prey, and large fish, are exposed to contaminants primarily through their diet. Their internal concentration of a contaminant is a balance between the rate of intake from food and the rates of elimination and metabolic transformation.

The primary metabolic pathway for both cis-chlordane and this compound in mammals is oxidation, a reaction mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP2B family. epa.gov This process converts the parent chlordane isomers into more persistent and bioaccumulative metabolites, most notably oxychlordane (B150180). epa.govcdc.gov Oxychlordane is considered the ultimate toxic metabolite as it is environmentally persistent and accumulates readily in adipose (fat) tissue. epa.govcdc.gov

The efficiency of this biotransformation process varies significantly among species, which directly affects the pattern of chlordane-related compounds found in their tissues. In many marine food webs, lower trophic level organisms like zooplankton and fish tend to have higher relative concentrations of the parent compounds, such as cis-chlordane and this compound. north-slope.org However, in higher trophic level predators, the profile shifts dramatically. Marine mammals, for instance, show a predominance of the metabolites oxychlordane and heptachlor (B41519) epoxide. north-slope.org This indicates that while they are consuming the parent compounds from their prey, their metabolic systems are actively transforming them into metabolites that are then stored.

This metabolic conversion explains why the parent this compound may not always biomagnify significantly. A study in the Arctic marine food web of the southern Beaufort-Chukchi Seas found that this compound had a Food Web Magnification Factor (FWMF) of less than 1, suggesting it does not magnify. north-slope.org In contrast, its metabolite oxychlordane had a high FWMF, indicating that it is the biotransformed product, not the parent compound, that effectively biomagnifies in these top predators. north-slope.org The accumulation of oxychlordane in lipid reservoirs can exceed the rate of its biotransformation or elimination, leading to high concentrations in top predators. north-slope.org

The specific P450 isoforms present in an animal determine the rate and extent of metabolism. nih.gov Studies using rat liver microsomes have demonstrated that the depletion of chlordane isomers is dependent on the type of CYP enzymes induced. nih.gov This enzymatic capability is a key determinant of whether a top predator will accumulate high levels of the parent this compound or its more persistent metabolites. Therefore, the biotransformation capacity is a pivotal modulator of bioaccumulation, often leading to the trophic magnification of metabolites even when the parent compound is metabolized.

Table 1: Trophic Magnification of this compound and its Metabolite in an Arctic Marine Food Web

| Compound | Food Web Magnification Factor (FWMF) | Implication | Source |

|---|---|---|---|

This compound |

< 1 | Does not biomagnify; it is metabolized by organisms in the food web. | north-slope.org |

oxychlordane |

> 1 (High) | Biomagnifies; it is a persistent metabolite that accumulates in higher trophic levels. | north-slope.org |

Preferential Accumulation and Depletion of Isomers/Enantiomers

This compound is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers: (+)-trans-chlordane and (-)-trans-chlordane. While these enantiomers have identical physical and chemical properties in a non-chiral environment, biological systems, with their chiral enzymes and receptors, can interact with them differently. This leads to enantioselective metabolism, accumulation, and depletion within organisms and across ecosystems.

The analysis of enantiomer fractions (EFs) is used to quantify this phenomenon. An EF of 0.5 indicates a racemic mixture (equal amounts of both enantiomers), as is typically found in the technical chlordane product. Deviations from this value signify that one enantiomer is being preferentially metabolized or retained. researchgate.net

Research has consistently shown that the biotransformation of chlordane is enantioselective. For example, studies on laying hens revealed that (-)-cis-chlordane was the dominant isomer found in all tissues, and its proportion increased over the exposure period. researchgate.net Conversely, its metabolite, oxychlordane, was found almost exclusively as the (+)-enantiomer. researchgate.net This demonstrates a clear preferential pathway of metabolism and accumulation.

The specific enzymes involved play a crucial role in determining which enantiomer is targeted. In vitro studies using rat liver microsomes have shown that the direction of enantiomeric enrichment for oxychlordane depends on the specific cytochrome P450 isoforms that are active. nih.gov For instance, microsomes with induced CYP2B enzymes preferentially metabolize both chlordane isomers to ultimately form (-)-oxychlordane, whereas other constitutively expressed P450 isoforms can lead to the formation of (+)-oxychlordane. nih.gov

This selective processing is also observed in the environment and across food webs. In some contaminated soils, the (+)-trans-chlordane enantiomer is preferentially depleted (EF < 0.5), suggesting selective microbial degradation. researchgate.net In biota, the degree of enantiomeric enrichment often increases with trophic level. researchgate.net An organism at a higher trophic level consumes prey that may already have an altered enantiomer ratio; its own metabolic processes then further shift this ratio, leading to a cumulative effect up the food chain. The result is that top predators can have highly skewed enantiomer fractions of chlordane and its metabolites in their tissues, particularly in the brain and liver. researchgate.net

Table 2: Examples of Enantioselective Accumulation of Chlordane Compounds

| Organism/System | Compound | Observation | Implication | Source |

|---|---|---|---|---|

| Laying Hens | cis-chlordane |

Dominance of the (-)-isomer increased over time. | Preferential accumulation of the (-)-isomer and/or more rapid metabolism of the (+)-isomer. | researchgate.net |

| Laying Hens | oxychlordane |

Overwhelmingly dominant as the (+)-isomer. | Enantioselective biotransformation from parent chlordane isomers. | researchgate.net |

| Rat Liver Microsomes (CYP2B induced) | oxychlordane |

Enriched in the (-)-enantiomer. | Specific P450 isoforms dictate the stereochemistry of the metabolic product. | nih.gov |

| Contaminated Soil | This compound |

Preferential depletion of the (+)-enantiomer (EF < 0.5). | Enantioselective degradation by soil microorganisms. | researchgate.net |

| Biota (General) | Chiral Pesticides | Enantiomer fraction deviation from 0.5 increases with trophic level. | Cumulative enantioselective processes occurring up the food web. | researchgate.net |

Analytical Methodologies for Environmental Monitoring of Trans Chlordane

Sample Collection and Preservation Strategies for Various Environmental Matrices (Air, Water, Soil, Sediment, Biota)

The initial step in monitoring trans-chlordane is the proper collection and preservation of samples, which varies significantly depending on the environmental compartment being studied. The primary goal is to obtain a representative sample and maintain its integrity until analysis. eurofinsus.com

Air: Air sampling for semi-volatile organic compounds (SVOCs) like this compound typically involves drawing a known volume of air through a filter and a solid adsorbent trap. A glass fiber filter is used to capture particulate-bound chlordane (B41520), while a downstream cartridge containing a sorbent like polyurethane foam (PUF) or a resin such as XAD-2 traps the vapor-phase compounds. researchgate.net After collection, the filter and PUF cartridge should be wrapped in solvent-rinsed foil, sealed in clean containers, and stored at low temperatures (typically ≤ -10°C) to minimize volatilization and degradation until extraction.

Water: Water samples are generally collected in large-volume (e.g., 1-liter) amber glass bottles with PTFE-lined caps (B75204) to prevent photodegradation and sorption to the container walls. epa.gov Immediately after collection, samples must be chilled and maintained at a temperature of approximately 4°C. eurofinsus.com Holding times are critical; extraction should typically occur within 7 days of collection for water samples and within 40 days for the resulting extracts.

Soil and Sediment: Surface soil or sediment samples are collected using stainless steel scoops, trowels, or coring devices. dtic.mil Care is taken to avoid cross-contamination by cleaning sampling equipment between locations. Samples are placed in wide-mouthed glass jars with PTFE-lined lids. To slow biological and chemical degradation, samples should be cooled to 4°C immediately and stored in the dark. dtic.milepa.gov For long-term storage prior to analysis, freezing is often recommended.

Biota: Biological tissues, such as fish or shellfish, are collected to assess bioaccumulation. epa.gov Samples should be wrapped in aluminum foil, placed in labeled plastic bags, and frozen immediately, often with dry ice in the field, and then transferred to a freezer (-20°C or lower) for storage. epa.gov This rapid freezing is essential to halt enzymatic processes that could degrade the target analytes.

Interactive Table: Sample Handling Summary

| Matrix | Collection Container | Preservation Method | Storage Temperature | Typical Holding Time (Pre-extraction) |

|---|---|---|---|---|

| Air (PUF/Filter) | Sealed glass or metal canister | Wrap in foil, store in dark | ≤ -10°C | 30 days |

| Water | Amber glass bottle, PTFE-lined cap | Cool, store in dark | ≤ 6°C (do not freeze) | 7 days |

| Soil/Sediment | Glass jar, PTFE-lined lid | Cool, store in dark | ≤ 6°C or frozen | 14 days (cooled), 1 year (frozen) |

| Biota (Tissue) | Aluminum foil wrap, plastic bag | Freeze | ≤ -20°C | 1 year |

Extraction and Clean-up Procedures for Trace Analysis in Complex Matrices

Extracting and isolating this compound from the sample matrix is a multi-step process designed to separate the analyte from interfering compounds and concentrate it for instrumental analysis.

The choice of extraction method depends on the sample matrix. The fundamental principle is to use a solvent or solvent mixture that effectively dissolves this compound while leaving most of the matrix components behind.

Soxhlet Extraction: This is a classic and robust technique, particularly for solid samples like soil, sediment, and tissue. epa.govepa.gov The sample is placed in a thimble and continuously extracted with a cycling charge of a heated solvent, such as a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758), for several hours (e.g., 18-24 hours). epa.gov This exhaustive extraction ensures high recovery of the analyte.

Separatory Funnel Liquid-Liquid Extraction (LLE): LLE is the standard method for water samples. The water sample, often at a neutral pH, is serially extracted with an immiscible organic solvent like dichloromethane or hexane. epa.gov The sample and solvent are shaken vigorously in a separatory funnel to facilitate the transfer of this compound into the organic phase. The solvent layers are then combined for further processing.

Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to agitate a mixture of the sample and an extraction solvent. It is faster than Soxhlet extraction and is suitable for soil and sediment samples.

Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE): Modern techniques like ASE use elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time compared to traditional methods.

Environmental extracts are complex and contain many co-extracted substances (e.g., lipids, pigments, sulfur) that can interfere with chromatographic analysis. Therefore, one or more clean-up steps are essential.

Sulfuric Acid Clean-up: This is a harsh but effective method for removing oxidizable organic interferences from extracts. cdc.gov The hexane extract is shaken with concentrated sulfuric acid. nih.gov The acid destroys many interfering compounds, which are then partitioned into the acid layer and removed. This technique is robust but cannot be used for acid-labile pesticides. This compound is stable under these conditions.

Partitioning: Acetonitrile (B52724)/hexane partitioning is commonly used to remove lipids from fatty samples, such as biota extracts. The initial extract is dissolved in hexane, and then partitioned against acetonitrile. The non-polar lipids remain preferentially in the hexane layer, while the slightly more polar pesticides like this compound move into the acetonitrile layer.

Adsorption Chromatography (Florisil/Silica (B1680970) Gel): Solid-phase extraction (SPE) cartridges or glass columns packed with adsorbents like Florisil or silica gel are widely used. epa.govepa.gov The extract is passed through the column, and interfering compounds are either retained or eluted with different solvent fractions than the target analytes. This allows for the separation of this compound from other compound classes, such as PCBs.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion technique that is highly effective at removing large molecules like lipids and polymers from extracts of biological tissues and biosolids. epa.gov

Chromatographic Separation Techniques

The final analytical step involves separating this compound from other similar compounds in the cleaned-up extract and quantifying it. Gas chromatography is the universal technique for this purpose.

Gas Chromatography with an Electron Capture Detector (GC/ECD) has been a cornerstone of organochlorine pesticide analysis for decades, as outlined in U.S. EPA Method 8081. gcms.czthermofisher.com

The ECD is highly sensitive and selective for electronegative compounds, such as the chlorinated hydrocarbons. scioninstruments.com The detector contains a radioactive source (Nickel-63) that emits electrons, creating a constant standing current. scioninstruments.com When an electronegative analyte like this compound passes through the detector, it captures electrons, causing a measurable drop in the current that is proportional to the analyte's concentration. scioninstruments.com

For robust confirmation, analyses are often performed using a dual-column GC system. gcms.cz The sample is injected onto two parallel capillary columns of different polarity (e.g., a non-polar and a mid-polar column), each connected to its own ECD. The identification of this compound is confirmed if it appears at the expected retention time on both columns, which reduces the likelihood of false positives from co-eluting interferences. gcms.cz

Interactive Table: Performance Data for this compound Analysis

| Analytical Method | Matrix | Mean Recovery (%) | Method Detection Limit (MDL) | Reference |

|---|---|---|---|---|

| GC/ECD | Serum (Human) | 70-75% | 0.1-0.7 ng/mL | nih.gov |

| GC/ECD | Finished Drinking Water | Not specified for individual isomer | Not specified for individual isomer | theanalyticalscientist.com |

High-Resolution Gas Chromatography (HRGC) refers to the use of high-efficiency capillary columns to achieve superior separation of complex mixtures. researchgate.net Technical chlordane is a complex mixture of over 140 related compounds, and HRGC is essential for resolving this compound from its isomers (e.g., cis-chlordane) and other components like trans-nonachlor (B44118). researchgate.net

When coupled with a high-resolution mass spectrometer (HRGC/HRMS), as detailed in U.S. EPA Method 1699, this technique provides unparalleled selectivity and sensitivity. epa.gov HRMS operates by monitoring very narrow mass-to-charge ratios specific to the target analytes, effectively eliminating interferences from matrix components that may have similar retention times but different exact masses. This high resolving power allows for very low detection limits and highly confident identification, making it the gold standard for definitive analysis, especially in complex environmental or biological samples. ncasi.org

Chiral Gas Chromatography for Enantiomeric Analysis

Chiral gas chromatography (GC) is a crucial technique for the enantiomeric analysis of this compound, allowing for the separation and quantification of its individual enantiomers. This is of significant environmental importance as the enantiomers can exhibit different biological activities and degradation rates. The separation is typically achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin.

The principle behind chiral GC is the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. These complexes have slightly different stabilities, leading to different retention times for the (+) and (-) enantiomers on the chromatographic column, thus enabling their separation. The selection of the appropriate CSP is critical for achieving baseline separation of the enantiomers. For chlordane compounds, including this compound, various derivatized cyclodextrins have been successfully employed.

In a study analyzing weathered chlordane residues in soil and vegetation, chiral gas chromatography coupled with ion trap mass spectrometry was used to quantify both achiral and chiral chlordane components, demonstrating the method's utility in complex environmental matrices. nih.gov The analysis of enantiomer fractions (EFs) of this compound in different environmental compartments can provide insights into its sources, transport, and fate. researchgate.net For instance, research on Alabama soils revealed enantioselective depletion of certain chlordane enantiomers, indicating microbial degradation processes. researchgate.net

Interactive Data Table: Chiral Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

| Column Type | Capillary column with chiral stationary phase (e.g., derivatized cyclodextrin) | nih.govresearchgate.net |

| Stationary Phase | Commonly used phases include derivatives of β-cyclodextrin. | |

| Application | Separation and quantification of (+) and (-) enantiomers of this compound in soil, vegetation, and air. | nih.govresearchgate.net |

| Detection | Often coupled with mass spectrometry (GC-MS) for sensitive and selective detection. | nih.gov |

Mass Spectrometric Confirmation and Identification

Mass spectrometry (MS) is an indispensable tool for the confirmation and identification of this compound in environmental samples due to its high selectivity and sensitivity. It is most commonly used in conjunction with gas chromatography.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is the most widely used technique for the analysis of this compound. In this method, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component, allowing for unambiguous identification. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, which can be compared to spectral libraries for confirmation.

For quantitative analysis, GC/MS is often operated in selected ion monitoring (SIM) mode, where only a few characteristic ions for this compound are monitored. This significantly increases the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of the compound in complex environmental matrices. A study on pesticide residues in water reported quantification limits for cis- and this compound of 1.0 ng/L and 0.6 ng/L, respectively, with mean recoveries of 82.4% and 97.8% at a spiking level of 10 ppb. dergipark.org.tr Another study on pesticides in sediment reported recoveries ranging from 75 to 102 percent for various pesticides, including organochlorines, with method detection limits ranging from 0.6 to 3.4 µg/kg dry weight. usgs.gov

Interactive Data Table: GC/MS Analysis of this compound

| Parameter | Value/Description | Matrix | Reference |

| Quantification Limit | 0.6 ng/L | Water | dergipark.org.tr |

| Mean Recovery (10 ppb) | 97.8% | Water | dergipark.org.tr |

| Method Detection Limit | 0.6 - 3.4 µg/kg | Sediment | usgs.gov |

| Recovery | 75 - 102% | Sediment | usgs.gov |

Negative Ionization Mass Spectrometry for Comprehensive Analysis

Negative ionization mass spectrometry, particularly electron capture negative ion (ECNI) mass spectrometry, offers exceptional sensitivity for the analysis of electrophilic compounds like this compound. This technique is highly selective for halogenated compounds and can provide detection limits that are often orders of magnitude lower than those achieved with conventional electron ionization (EI) mass spectrometry.

In ECNI-MS, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. For chlorinated compounds like this compound, this process is very efficient and results in the formation of abundant molecular ions or characteristic fragment ions, which can be monitored for highly sensitive and selective detection. One study highlighted that detection limits for some organochlorine compounds using negative ion chemical ionization are in the low picogram range. mdpi.com Another publication mentioned that for the analysis of chlordane in human adipose tissue, detection limits were on the order of 1 ppb. nih.gov The high sensitivity of GC-ECNI-MS makes it particularly suitable for the analysis of trace levels of this compound in various environmental and biological samples. For instance, a method for the quantification of short-chain chlorinated paraffins in sediment by GC-ECNI-MS achieved a limit of quantification of 0.6 µg/g. researchgate.net

Quality Assurance and Quality Control in Environmental Analysis (e.g., Recoveries, Detection Limits)

Robust quality assurance (QA) and quality control (QC) procedures are essential for generating reliable and defensible data in the environmental analysis of this compound. These procedures are designed to monitor and document the performance of the entire analytical method, from sample collection to final data reporting. Key QA/QC parameters include recovery, precision, and detection limits.

Recoveries are determined by analyzing fortified or spiked samples, where a known amount of this compound is added to a blank matrix (e.g., clean soil or water). The percentage of the added analyte that is measured by the analytical method is the recovery. Acceptable recovery ranges are typically defined by regulatory guidelines or laboratory standard operating procedures. For example, a study on the analysis of pesticides in water reported mean recoveries for this compound of 97.8% at a 10 ppb spiking level. dergipark.org.tr

Detection Limits , including the Method Detection Limit (MDL) and Limit of Quantification (LOQ), define the lowest concentration of this compound that can be reliably detected and quantified by the analytical method. The MDL is the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The LOQ is the lowest concentration at which the analyte can be quantitatively determined with a stated accuracy and precision. A study on the analysis of various pesticides in sediment reported MDLs in the range of 0.6 to 3.4 µg/kg dry weight. usgs.gov

Other important QA/QC measures include the analysis of method blanks, laboratory control samples, and matrix spike/matrix spike duplicates. The analysis of standard reference materials (SRMs) containing certified concentrations of this compound is also a crucial component of a comprehensive QA/QC program.

Interactive Data Table: Quality Assurance/Quality Control Parameters for this compound Analysis

| QA/QC Parameter | Typical Value/Range | Matrix | Reference |

| Mean Recovery | 97.8% (at 10 ppb) | Water | dergipark.org.tr |

| Recovery Range | 75 - 102% | Sediment | usgs.gov |

| Method Detection Limit (MDL) | 0.6 - 3.4 µg/kg | Sediment | usgs.gov |

| Limit of Quantification (LOQ) | 1.0 ng/L | Water | dergipark.org.tr |

| Limit of Detection (LOD) | ~1 ppb | Adipose Tissue | nih.gov |

Source Apportionment and Global Environmental Contamination of Trans Chlordane

Differentiating Primary and Secondary Emissions

The atmospheric presence of trans-Chlordane originates from both primary and secondary emissions. Primary emissions refer to the direct volatilization of the compound during and immediately after its application as a pesticide. Secondary emissions, on the other hand, involve the re-volatilization of previously deposited this compound from environmental reservoirs such as soil and water surfaces.

Initially, primary emissions from agricultural and termiticide use were the dominant sources of atmospheric this compound. However, following widespread bans and restrictions on its use, the contribution of primary emissions has significantly decreased. Despite these regulations, this compound continues to be detected in the atmosphere, indicating the importance of secondary emissions from contaminated soils and water bodies. The slow degradation of chlordane (B41520) in soil, with a half-life that can extend for many years, allows these contaminated areas to act as long-term secondary sources to the atmosphere.

Studies have shown that the re-volatilization from soils is a significant pathway for the continued atmospheric presence of organochlorine pesticides like this compound, particularly in the summer months. This process contributes to the long-range atmospheric transport of the compound.

Application of Isomeric and Enantiomeric Ratios in Source Identification

The technical chlordane mixture is composed of a complex blend of over 140 compounds, with cis- and this compound being major constituents. The ratio of these isomers and their enantiomers can serve as a powerful tool for identifying the sources and transport pathways of chlordane in the environment.

The ratio of this compound to its cis-isomer (TC/CC ratio) can provide insights into the age and weathering of a chlordane signature. Technical chlordane typically has a TC/CC ratio of approximately 1.0 to 1.3. However, this compound is more susceptible to photochemical degradation in the atmosphere than cis-Chlordane (B41515). nih.gov Therefore, a lower TC/CC ratio in an air sample suggests that the chlordane has undergone atmospheric transport and degradation, indicating a more aged or weathered source. Conversely, a ratio closer to that of the technical mixture suggests a fresher, more local input.

Furthermore, trans- and cis-chlordane are chiral compounds, existing as enantiomers that are mirror images of each other. In technical chlordane, these enantiomers are present in equal amounts (a racemic mixture). However, biological degradation in soil is often enantioselective, meaning one enantiomer is degraded faster than the other. This results in a non-racemic residue in the soil. The enantiomeric fraction (EF), which is the ratio of one enantiomer to the total concentration of both, can therefore be used to distinguish between primary emissions (racemic) and secondary emissions from soil (non-racemic). Shifts in the enantiomeric ratio over time can indicate a decreasing influence of recently applied pesticides and an increasing contribution from the revolatilization of aged residues from soil. sciencenews.org

The application of chlordane for termite control in millions of homes has created a significant and long-lasting source of indoor and surrounding environmental contamination. wikipedia.orgnih.gov Because chlordane was applied heavily around the foundations of buildings, the soil in these areas acts as a substantial reservoir. researchgate.netdtic.mil Volatilization from these treated soils can lead to the infiltration of chlordane into the indoor air of homes, a process that can continue for many years after the initial application. ca.gov

Isomeric and enantiomeric profiling can be employed to trace these emissions. For instance, air samples taken within and around treated structures would be expected to have chlordane signatures that reflect the composition of the technical product, potentially with some degree of weathering depending on the time since application. By comparing the isomeric and enantiomeric ratios in the air to those in the surrounding soil, it is possible to confirm that the treated soil is the source of the atmospheric contamination.

Case Studies of Regional and Global Contamination

The long-range atmospheric transport of this compound has resulted in its detection in some of the most remote regions of the planet.

Arctic: The Arctic has become a sink for many persistent organic pollutants (POPs), including this compound. beyondpesticides.org Due to global air circulation patterns, warmer air carrying these chemicals from industrial and agricultural areas moves towards the poles. beyondpesticides.orgbeyondpesticides.org In the cold Arctic climate, these compounds condense and are deposited onto surfaces like snow and ice. beyondpesticides.org Studies have found that this compound is one of the dominant pesticides in Arctic areas. beyondpesticides.org As glaciers and permafrost melt due to rising global temperatures, there is a concern that these trapped contaminants, including this compound, could be re-released into the environment, posing a threat to Arctic ecosystems. uit.no

Coastal Environments and River Basins: this compound can enter coastal environments and river basins through atmospheric deposition and runoff from contaminated land. Due to its low water solubility, it tends to adsorb to sediments. usda.gov Studies in estuarine river sediments have found varying concentrations of chlordane compounds, with some areas showing levels that could pose a potential risk to aquatic life. usda.gov For example, research in the Cedar and Ortega rivers in Florida revealed the presence of chlordane in sediments long after its use was discontinued. usda.gov

Legacy Contamination and Long-Term Environmental Residues

The chemical stability and resistance to degradation of this compound have resulted in widespread and persistent legacy contamination. Even though its use has been banned for decades in many countries, it remains detectable in various environmental compartments worldwide. dtic.mil

Soils that were treated with chlordane for agricultural purposes or termite control continue to harbor significant residues of the compound. researchgate.netepa.gov These contaminated soils act as long-term reservoirs, slowly releasing this compound back into the environment through volatilization and erosion. cdc.gov This persistence means that chlordane can remain in the soil for over 20 years after its initial application. epa.gov The aged chlordane in soil is not likely to easily desorb and migrate under certain conditions, but it can be taken up by plants and earthworms. researchgate.net This long-term presence in the soil poses a continuing risk of exposure to ecosystems and humans.